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Compound of Interest

Compound Name: MI-2-2

Cat. No.: B609020 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and mechanism

of action of MI-2-2, a potent small-molecule inhibitor of the menin-Mixed Lineage Leukemia

(MLL) protein-protein interaction. The information is compiled from peer-reviewed scientific

literature and is intended for a technical audience engaged in drug discovery and development.

Quantitative Binding Affinity Data
MI-2-2 was developed as a second-generation inhibitor, demonstrating a significant

improvement in binding affinity for menin compared to its predecessor, MI-2.[1][2] The following

tables summarize the key quantitative metrics that define the interaction between MI-2-2 and

menin.

Table 1: Dissociation Constant (Kd) of MI-2-2 and Related Compounds with Menin

Compound Kd (nM) Method Reference

MI-2-2 22
Isothermal Titration

Calorimetry (ITC)
[1][2]

MI-2 158
Isothermal Titration

Calorimetry (ITC)
[2]

Table 2: Inhibitory Concentration (IC50) of MI-2-2 Against Menin-MLL Interactions
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Inhibitor MLL Fragment IC50 (nM) Assay Type Reference

MI-2-2
MBM1 (MLL4-

15)
46

Fluorescence

Polarization
[1][2]

MI-2-2
MBM1 & MBM2

(MLL4-43)
520

Fluorescence

Polarization
[1][2]

MI-2 MBM1 446
Fluorescence

Polarization
[2]

Mechanism of Action
MI-2-2 functions as a competitive inhibitor, directly binding to the MLL-binding pocket on menin.

[1][2] This action physically obstructs the interaction between menin and the N-terminal region

of MLL or its oncogenic fusion proteins. The MLL protein interacts with menin through a

bivalent mode, utilizing two distinct motifs: MBM1 (menin-binding motif 1) and MBM2.[3] MI-2-2
is highly effective at disrupting the high-affinity interaction at the MBM1 site.[3] This initial

displacement is crucial for the subsequent dissociation of the entire MLL protein, leading to the

downregulation of downstream target genes, such as Hoxa9 and Meis1, which are critical for

leukemogenesis.[4][5]

A proposed two-step mechanism for the inhibition of the bivalent menin-MLL interaction by MI-
2-2 is as follows:

MI-2-2 binds to the MBM1 site on menin, displacing this high-affinity motif of MLL.

The menin-MLL complex, now held together only by the weaker MBM2 interaction, becomes

unstable and dissociates.[3]

This mechanism effectively reverses the oncogenic activity of MLL fusion proteins in leukemia.

[4]
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Mechanism of MI-2-2 Inhibition

Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the

binding affinity of MI-2-2 to menin.

Fluorescence Polarization (FP) Assay
This competitive binding assay measures the ability of MI-2-2 to displace a fluorescently

labeled MLL peptide from menin.

Workflow:

Start

Prepare Reagents:
- Menin Protein

- Fluorescent MLL Peptide
- MI-2-2 Dilutions

- FP Buffer

Mix Menin and
Fluorescent MLL Peptide Incubate Add Serial Dilutions

of MI-2-2 Incubate Read Fluorescence
Polarization

Analyze Data
(Calculate IC50) End

Click to download full resolution via product page
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Fluorescence Polarization Assay Workflow

Detailed Protocol:

Reagents and Buffers:

FP Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM NaCl, 1 mM DTT, and 0.05% BSA.

[6]

Menin Protein: Recombinant human menin protein. A final concentration of approximately

200 nM is used in the assay.[6]

Fluorescent MLL Peptide: A 12-amino acid MLL-derived peptide (representing MBM1)

labeled at the N-terminus with a fluorophore (e.g., fluorescein or Texas Red). A final

concentration of 25-50 nM is typically used.[6]

MI-2-2: Prepare a stock solution in DMSO and create a serial dilution series in FP buffer to

achieve the desired final concentrations for the dose-response curve.

Assay Procedure:

Dispense the mixture of menin protein and the fluorescently labeled MLL peptide into the

wells of a black, non-binding 384-well microplate.[7]

Add the serially diluted MI-2-2 compound or DMSO (as a vehicle control) to the wells.

Incubate the plate at room temperature for 30 minutes, protected from light.[7]

Measure the fluorescence polarization using a suitable plate reader. For a fluorescein-

labeled peptide, excitation is typically at 485 nm and emission is at 535 nm.[7]

Data Analysis:

The percentage of inhibition is calculated based on the change in polarization values

relative to the controls (no inhibitor and free peptide).

The IC50 value is determined by fitting the dose-response data to a suitable sigmoidal

curve using graphing software.[7]
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Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during the binding event between MI-2-2
and menin, allowing for the determination of the dissociation constant (Kd), stoichiometry (n),

and enthalpy (ΔH).

Workflow:

Start

Prepare Samples:
- Menin in Cell

- MI-2-2 in Syringe
(in identical buffer)

Equilibrate Calorimeter
at Desired Temperature

Load Menin into
Sample Cell and

MI-2-2 into Syringe

Perform Titration:
Inject MI-2-2 into Menin

Record Heat Change
After Each Injection

Analyze Data:
Fit to Binding Model

(Determine Kd, n, ΔH)
End

Click to download full resolution via product page

Isothermal Titration Calorimetry Workflow

Detailed Protocol:

Sample Preparation:

Buffer: Both the menin protein and the MI-2-2 solution must be in an identical, extensively

dialyzed buffer to minimize heats of dilution. A common buffer is 20 mM Tris-HCl (pH 7.5),

150 mM NaCl, and 1 mM TCEP.

Menin (in cell): Prepare a solution of purified menin at a concentration of 5-10 µM.[8] The

sample should be centrifuged or filtered to remove any aggregates.

MI-2-2 (in syringe): Prepare a solution of MI-2-2 at a concentration 10-fold higher than the

menin concentration (e.g., 50-100 µM).[8] Ensure the final DMSO concentration is

identical in both the cell and syringe solutions if DMSO is required for solubility.

Experimental Setup:

Set the experimental temperature, typically 25°C.

Load the menin solution into the sample cell and the MI-2-2 solution into the injection

syringe of the ITC instrument.
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Titration:

Perform a series of small (e.g., 2-10 µL) injections of the MI-2-2 solution into the menin-

containing sample cell.[8]

Allow sufficient time between injections for the signal to return to baseline (e.g., 150-180

seconds).

Data Analysis:

The raw data (heat change per injection) is integrated to generate a binding isotherm.

This isotherm is then fitted to a suitable binding model (e.g., a one-site binding model)

using the manufacturer's software to determine the thermodynamic parameters (Kd, n,

ΔH).

Co-Immunoprecipitation (Co-IP)
This assay is used to validate the disruption of the menin-MLL interaction by MI-2-2 within a

cellular context.

Detailed Protocol:

Cell Culture and Treatment:

Use a cell line that expresses a tagged MLL fusion protein (e.g., HEK293 cells transfected

with Flag-MLL-AF9).[2][9]

Treat the cells with varying concentrations of MI-2-2 or a vehicle control (DMSO) for a

specified period.

Cell Lysis:

Harvest the cells and lyse them in a suitable lysis buffer containing protease inhibitors to

release cellular proteins.

Immunoprecipitation:
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Incubate the cell lysates with an antibody against the tag on the MLL fusion protein (e.g.,

anti-Flag antibody) that is coupled to magnetic or agarose beads.[2]

This will pull down the MLL fusion protein and any interacting partners.

Washing and Elution:

Wash the beads several times to remove non-specifically bound proteins.

Elute the protein complexes from the beads.

Western Blotting:

Separate the eluted proteins by SDS-PAGE and transfer them to a membrane.

Probe the membrane with antibodies against both menin and the MLL fusion protein tag.

A decrease in the amount of co-precipitated menin in the MI-2-2-treated samples

compared to the control indicates disruption of the interaction.[2]

Chromatin Immunoprecipitation (ChIP)
ChIP assays are performed to demonstrate that the inhibition of the menin-MLL interaction by

MI-2-2 leads to the dissociation of this complex from the promoter regions of target genes like

Hoxa9.

Detailed Protocol:

Cell Treatment and Cross-linking:

Treat MLL-rearranged leukemia cells (e.g., those transformed with MLL-AF9) with MI-2-2
or DMSO.[4]

Cross-link protein-DNA complexes by adding formaldehyde directly to the cell culture

medium.

Chromatin Preparation:
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Lyse the cells and sonicate the nuclear fraction to shear the chromatin into small

fragments (typically 200-1000 bp).

Immunoprecipitation:

Incubate the sheared chromatin with antibodies against menin, the MLL fusion protein, or

specific histone modifications (e.g., H3K4me3, H3K79me2).[4]

Use protein A/G beads to precipitate the antibody-chromatin complexes.

Washing and Elution:

Wash the beads to remove non-specific chromatin.

Elute the chromatin from the beads and reverse the protein-DNA cross-links.

DNA Purification and Analysis:

Purify the DNA from the samples.

Use quantitative real-time PCR (qPCR) with primers specific for the promoter regions of

target genes (e.g., Hoxa9) to quantify the amount of precipitated DNA.[4]

A reduction in the amount of DNA immunoprecipitated with menin or MLL-fusion

antibodies in MI-2-2-treated cells indicates that the inhibitor has displaced the complex

from the gene promoter.[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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